REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].Br[CH2:5][CH2:6][CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10]>O.CO>[C:1]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10])#[N:2] |f:0.1|
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCCCCC(=O)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed overnight
|
Duration
|
8 (± 8) h
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Type
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CONCENTRATION
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Details
|
The reaction mixture is concentrated to dryness
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Type
|
ADDITION
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Details
|
To the residue, 100 mL of EtOAc is added
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Type
|
EXTRACTION
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Details
|
to extract the product
|
Type
|
WASH
|
Details
|
The organic is washed with water three times
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.37 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |